2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide
Description
Historical Context of Piperazine-Based Acetamide Derivatives
The development of piperazine-based acetamide derivatives represents a significant milestone in the evolution of heterocyclic medicinal chemistry. The piperazine scaffold has been recognized as a privileged structure in pharmaceutical chemistry for decades, with its utility first demonstrated in the mid-twentieth century through the development of early antipsychotic and antihistamine medications. The systematic exploration of piperazine derivatives gained momentum as researchers recognized the scaffold's ability to provide favorable pharmacokinetic properties while maintaining chemical stability.
The historical progression of piperazine-acetamide chemistry can be traced through several key developmental phases. Early investigations focused on simple substitutions at the nitrogen atoms of the piperazine ring, leading to the discovery of compounds with central nervous system activity. Novel acetamide derivatives were discovered to have useful pharmaceutical activity on the central nervous system, with compounds prepared by reacting appropriate starting materials under controlled conditions. These early findings established the foundation for more sophisticated structural modifications that would follow.
The integration of acetamide functionality into piperazine frameworks emerged as a particularly promising approach during the late twentieth century. Researchers discovered that the acetamide group could serve multiple functions: it provided a site for further structural elaboration, contributed to favorable hydrogen bonding interactions with biological targets, and enhanced the overall drug-like properties of the resulting compounds. The acetamide moiety proved especially valuable in the development of selective cyclooxygenase-II inhibitors, where the amide functionality played a crucial role in target selectivity and therapeutic efficacy.
Historical patent literature reveals the systematic exploration of piperazine acetamide derivatives for various therapeutic applications. Notably, research into piperazine acetamide derivatives against reperfusion damage demonstrated the potential of these compounds in cardiovascular applications. These investigations highlighted the versatility of the piperazine-acetamide scaffold and its ability to accommodate diverse structural modifications while maintaining biological activity.
Structural Significance of Furan-2-carbonyl Substitutions
The incorporation of furan-2-carbonyl substituents into heterocyclic frameworks represents a sophisticated approach to molecular design that leverages the unique electronic and steric properties of the furan ring system. Furan, as a five-membered heterocyclic compound containing four carbon atoms and one oxygen atom, exhibits distinct aromatic characteristics that influence the overall behavior of molecules containing this moiety. The furan ring's aromatic character stems from the delocalization of one lone pair of electrons from the oxygen atom into the π-system, creating a relatively electron-rich aromatic system that can participate in various intermolecular interactions.
The furan-2-carbonyl substitution pattern observed in this compound provides several structural advantages that enhance the compound's pharmaceutical properties. The carbonyl linkage between the furan ring and the piperazine nitrogen creates a conjugated system that extends the electronic delocalization beyond the individual heterocyclic components. This extended conjugation can influence the compound's binding interactions with biological targets and may contribute to enhanced selectivity and potency.
The positional specificity of the furan-2-carbonyl substitution is particularly significant from a structural perspective. The 2-position of furan exhibits enhanced reactivity compared to other positions due to the electronic influence of the oxygen heteroatom. This enhanced reactivity facilitates the formation of stable carbonyl linkages while maintaining the integrity of the furan ring system. Additionally, the 2-substitution pattern provides optimal spatial orientation for intermolecular interactions, allowing the furan ring to participate in π-π stacking interactions and hydrogen bonding networks with biological targets.
Recent advances in furan chemistry have demonstrated the versatility of furan-containing compounds in drug discovery applications. Solution-phase synthesis approaches have enabled the construction of highly substituted furan libraries that exhibit drug-like properties based on Lipinski's rule of five. These synthetic methodologies have facilitated the exploration of diverse furan-2-carbonyl derivatives, leading to the identification of compounds with enhanced biological activities and improved pharmaceutical profiles.
The electronic properties of the furan-2-carbonyl moiety also contribute to the overall stability and reactivity of the parent compound. The electron-withdrawing nature of the carbonyl group modulates the electron density of the furan ring, affecting its susceptibility to electrophilic and nucleophilic attack. This electronic modulation can influence the compound's metabolic stability and may contribute to its selective biological activity.
Current Research Landscape for Heterocyclic Acetamide Compounds
The contemporary research landscape for heterocyclic acetamide compounds reflects a dynamic and rapidly evolving field characterized by innovative synthetic methodologies, advanced computational approaches, and increasingly sophisticated structure-activity relationship studies. Current investigations span multiple therapeutic areas, with particular emphasis on oncology, infectious diseases, and neurological disorders. The versatility of heterocyclic acetamide scaffolds has made them attractive targets for both academic researchers and pharmaceutical companies seeking to develop next-generation therapeutic agents.
Recent synthetic advances have significantly expanded the accessible chemical space for heterocyclic acetamide compounds. Manganese(III) acetate-mediated radical cyclization reactions have emerged as powerful tools for the synthesis of complex heterocyclic frameworks incorporating acetamide functionality. These methodologies enable the efficient construction of novel piperazine-containing dihydrofuran compounds through radical additions and cyclizations, providing access to previously unexplored structural motifs with potential biological activity.
The application of advanced computational tools has revolutionized the design and optimization of heterocyclic acetamide compounds. Structure-activity relationship studies now benefit from sophisticated molecular modeling approaches that can predict binding affinities, selectivity profiles, and pharmacokinetic properties before synthesis. These computational advances have accelerated the identification of promising lead compounds and have enabled more rational approaches to structural optimization.
Contemporary research has revealed the remarkable biological diversity exhibited by heterocyclic acetamide compounds. Morpholine-acetamide derivatives have demonstrated significant anti-tumor potential, with compounds showing potent inhibitory activities against carbonic anhydrase and hypoxia-inducible factor-1 protein. These findings highlight the potential of heterocyclic acetamide scaffolds in cancer therapeutics and underscore the importance of continued investigation into their biological mechanisms.
The exploration of heterocyclic acetamide compounds as selective enzyme inhibitors represents another major area of current research focus. Cyclooxygenase-II selective inhibitors based on acetamide scaffolds have shown promise for treating inflammatory conditions while minimizing gastrointestinal side effects. These investigations have led to the development of prodrug strategies that enhance the therapeutic index of acetamide-based anti-inflammatory agents.
Current research trends also emphasize the importance of molecular hybridization approaches in heterocyclic acetamide design. The concept of combining multiple pharmacophoric moieties from different classes of bioactive molecules has gained significant traction, leading to the development of hybrid compounds with enhanced biological efficacy and reduced resistance potential. This approach has proven particularly valuable in the design of antimicrobial agents, where the combination of different mechanism-based functionalities can overcome resistance mechanisms.
The integration of fluorine atoms into heterocyclic acetamide structures represents an emerging area of investigation that has shown significant promise. Fluorinated heterocyclic compounds have demonstrated enhanced biological activities and improved pharmaceutical properties, with approximately 20% of anticancer and antibiotic drugs containing fluorine atoms. The strategic incorporation of fluorine substituents into acetamide frameworks can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c12-10(15)8-13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHALJTYSCWNFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide typically involves the reaction of furan-2-carboxylic acid with piperazine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or piperazine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and chemical processes. The compound can participate in reactions leading to the formation of diverse derivatives, including furan-2,3-dione derivatives and substituted piperazine derivatives.
Biology
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.
The compound's structural characteristics enhance its pharmacological profile, potentially improving receptor binding affinity and selectivity.
Medicine
Ongoing research is focused on the therapeutic potential of this compound in treating various diseases:
- Neurodegenerative Diseases : The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Inhibitors of MAO-B have shown promise in treating conditions like Parkinson's disease .
- Pain Management : The presence of the furan group suggests that the compound may inhibit cyclooxygenase enzymes, positioning it as a candidate for analgesic and anti-inflammatory drug development.
Industrial Applications
In industry, this compound is utilized in the development of new materials due to its unique chemical properties. Its role in synthesizing advanced polymers and other materials highlights its importance beyond medicinal applications.
Table 2: Synthesis Pathways
| Step | Description |
|---|---|
| Formation of Piperazine Derivative | Initial synthesis step involving piperazine |
| Coupling Reaction | Nucleophilic substitution with furan derivative |
| Final Acetamide Bond Formation | Reaction with acetic acid derivative or anhydride |
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer properties of this compound revealed significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, indicating its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Research evaluating the neuroprotective effects of this compound demonstrated its ability to inhibit MAO-B activity effectively. This inhibition correlated with reduced oxidative stress markers in neuronal cell cultures, suggesting therapeutic implications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Furan vs.
Pharmacological Activities
Anticancer Activity:
- The target compound’s derivative, BZ-I, showed moderate cytotoxicity in cancer cell lines, with a molecular ion peak at m/z 371 . Comparatively, pyridin-2-yl-substituted analogs (e.g., BZ-II) exhibited altered C=O stretching frequencies (1612 cm⁻¹), suggesting electronic effects from substituents influence binding .
Antimicrobial Activity:
- Compounds with sulfonyl-thiazole groups (e.g., 47, 48) demonstrated potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL) due to sulfonyl group interactions with bacterial enzymes .
Biological Activity
2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features, including a piperazine ring and a furan-2-carbonyl moiety. These elements are known to contribute to various biological activities, making this compound a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine ring enhances binding affinity to receptors and enzymes, while the furan group may improve the compound's stability and activity. Preliminary studies suggest that this compound can inhibit cyclooxygenase enzymes, indicating potential anti-inflammatory properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related compounds demonstrated IC50 values as low as 5.36 µg/mL against MCF-7 cells, indicating potent antiproliferative activity .
- Mechanism : The mechanism involves inducing apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and elevated caspase 9 levels in treated cells .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may possess analgesic and anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Anilinoquinoline | Aniline group attached to quinoline | Anticancer via topoisomerase inhibition |
| Piperazine derivatives | Various substitutions on piperazine rings | Antimicrobial properties |
| Furan-containing compounds | Furan ring with different substituents | Antioxidant and anticancer activities |
The presence of the furan moiety in the structure significantly enhances the compound's biological profile, allowing for improved potency compared to other piperazine derivatives.
Case Studies
A recent study evaluated the efficacy of related compounds in treating Toxoplasma gondii infections, highlighting their potential as antiparasitic agents. The results showed that certain derivatives could significantly increase survival rates in infected models, showcasing the versatility of piperazine-based compounds in addressing various pathogens .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide coupling : React furan-2-carbonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the furan-piperazine intermediate.
Acetamide formation : Introduce the acetamide group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) .
-
Optimization :
-
Solvent : Use polar aprotic solvents (DMF, DCM) to enhance reactivity.
-
Temperature : Maintain 0–25°C to minimize side reactions.
-
Catalysts : Add triethylamine to neutralize HCl byproducts .
-
Yield : 60–75% after purification (column chromatography or recrystallization).
Table 1: Synthetic Optimization Parameters
Step Reagents Solvent Temperature Yield (%) 1 Furan-2-COCl, Piperazine DCM 0–5°C 85 2 Chloroacetamide, EDC/HOBt DMF 25°C 70
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key peaks include δ 7.5–8.0 ppm (furan protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 2.1 ppm (acetamide CH₃) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 275.1 (M+H⁺) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Storage : Stable at –20°C in airtight, light-protected containers.
- Decomposition Risks : Hydrolysis of the amide bond may occur in strong acidic/basic conditions (pH <2 or >10) .
- Monitoring : Regular HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How does the furan-piperazine scaffold influence biological activity, and what are validated targets?
- Methodological Answer :
-
Mechanistic Insights :
-
The furan ring enhances π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets).
-
The piperazine group improves solubility and facilitates receptor binding .
-
Validated Targets :
-
Acetylcholinesterase (AChE) : IC₅₀ = 2.3 µM in enzyme inhibition assays .
-
Antimicrobial Activity : MIC = 8 µg/mL against S. aureus .
Table 2: Biological Activity Data
Assay Type Target Result Reference Enzymatic Inhibition AChE IC₅₀ 2.3 µM Antimicrobial S. aureus MIC 8 µg/mL
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Cross-Validation :
Replicate assays under standardized conditions (e.g., pH, temperature).
Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Structural Analog Analysis : Compare activity of derivatives to identify critical substituents (e.g., furan vs. thiophene) .
Q. What computational strategies predict binding modes with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 1ACJ). Key interactions include hydrogen bonds with Ser203 and π-stacking with Trp86 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
Q. What toxicological profiles should be prioritized in preclinical studies?
- Methodological Answer :
- In Vitro Toxicity :
- Cytotoxicity : IC₅₀ >50 µM in HEK293 cells (MTT assay).
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
- In Vivo : Acute toxicity testing in rodent models (LD₅₀ >500 mg/kg) .
Methodological Guidelines for Data Reproducibility
- Synthesis : Document solvent purity, reaction time, and quenching methods.
- Bioassays : Include positive controls (e.g., donepezil for AChE inhibition) .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
